molecular formula C6H9NO4 B8817198 Ethyl 2-(hydroxyimino)-3-oxobutanoate

Ethyl 2-(hydroxyimino)-3-oxobutanoate

Cat. No.: B8817198
M. Wt: 159.14 g/mol
InChI Key: HVTHITHXCDMTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(hydroxyimino)-3-oxobutanoate is an organic compound with the molecular formula C6H9NO4. This compound is an ester derivative of butanoic acid, characterized by the presence of a hydroxyimino group and a keto group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives. One common method is the reaction of butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and strong acid catalysts to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxyimino)-3-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: Butanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(hydroxyimino)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with enzymes and proteins, affecting their activity. The ester group can undergo hydrolysis, releasing butanoic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, ethyl ester: Lacks the hydroxyimino and keto groups, making it less reactive in certain chemical reactions.

    Butanoic acid, 2-hydroxy-, ethyl ester: Contains a hydroxy group instead of a hydroxyimino group, leading to different reactivity and applications.

    Butanoic acid, 3-oxo-, ethyl ester: Contains a keto group but lacks the hydroxyimino group, resulting in different chemical properties.

Properties

IUPAC Name

ethyl 3-hydroxy-2-nitrosobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHITHXCDMTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-04-8
Record name Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.563
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